6-chloro-N-(2-chlorophenyl)quinolin-4-amine
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Overview
Description
6-chloro-N-(2-chlorophenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-chlorophenyl)quinolin-4-amine typically involves the reaction of 6-chloroquinoline with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-chlorophenyl)quinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides and reduction to form dihydroquinolines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Scientific Research Applications
6-chloro-N-(2-chlorophenyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties, particularly against non-small cell lung cancer.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-chlorophenyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis and reduced cell proliferation . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
- 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime
Uniqueness
6-chloro-N-(2-chlorophenyl)quinolin-4-amine is unique due to its dual chlorine substitution, which enhances its reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C15H10Cl2N2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
6-chloro-N-(2-chlorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H10Cl2N2/c16-10-5-6-13-11(9-10)14(7-8-18-13)19-15-4-2-1-3-12(15)17/h1-9H,(H,18,19) |
InChI Key |
HUXFFZQTLCAVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl)Cl |
Origin of Product |
United States |
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